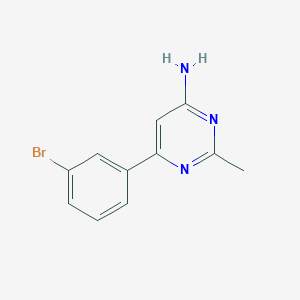

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Descripción

Propiedades

IUPAC Name |

6-(3-bromophenyl)-2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOYQKXNDUBUEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

An In-Depth Technical Guide to 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical architecture, a robust synthetic pathway, detailed characterization protocols, and an exploration of its potential as a scaffold for developing novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of substituted pyrimidine derivatives.

Molecular Architecture and Physicochemical Properties

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine belongs to the pyrimidine class of heterocyclic compounds, which are core components of nucleic acids and numerous pharmaceuticals.[1] The structure is characterized by a central pyrimidine ring substituted with a 2-methyl group, a 4-amino group, and a 3-bromophenyl moiety at the 6-position. The presence of the bromophenyl group offers a strategic handle for further functionalization via cross-coupling reactions, while the amino and methyl groups influence the molecule's solubility, hydrogen bonding capacity, and steric profile.

The strategic placement of these functional groups creates a molecule with a distinct electronic and steric landscape, making it a valuable building block in combinatorial chemistry and a candidate for screening in various biological assays. The pyrimidine core itself is known to interact with a wide array of biological targets.[1][2]

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source |

| IUPAC Name | 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | N/A |

| Molecular Formula | C₁₁H₁₀BrN₃ | Derived |

| Molecular Weight | 264.12 g/mol | [3] |

| Canonical SMILES | CC1=NC(=NC(=C1)C2=CC(=CC=C2)Br)N | Derived |

| Hydrogen Bond Donors | 1 (from the amine group) | [4] |

| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens and amine) | [4] |

| Rotatable Bond Count | 1 (the C-C bond between the rings) | Derived |

| Topological Polar Surface Area | 51.8 Ų | [4] |

| Predicted LogP | ~3.0 - 3.5 | Estimated |

Synthesis Pathway: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

The synthesis of 6-aryl-substituted pyrimidines is efficiently achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is particularly well-suited for this purpose due to its tolerance of various functional groups and generally high yields.[5][6] The electron-deficient nature of the pyrimidine ring renders halogenated pyrimidines highly reactive substrates for such transformations.[6]

Here, we outline a robust, microwave-assisted protocol for the synthesis of the title compound, starting from commercially available 6-chloro-2-methylpyrimidin-4-amine and (3-bromophenyl)boronic acid. Microwave irradiation is chosen over conventional heating to drastically reduce reaction times and improve yields.[5]

Proposed Synthetic Scheme

Caption: Synthetic workflow for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.

Step-by-Step Experimental Protocol

Causality: This protocol is designed for efficiency and high yield. The choice of Pd(PPh₃)₄ as a catalyst is based on its proven efficacy in similar Suzuki couplings involving pyrimidines.[1][5] A carbonate base is sufficient to facilitate the transmetalation step, and the dioxane/water solvent system effectively solubilizes both organic and inorganic reagents.

-

Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 6-chloro-2-methylpyrimidin-4-amine (1.0 mmol, 1 equiv.), (3-bromophenyl)boronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), (0.05 mmol, 5 mol%).

-

Solvent Addition: Add 8 mL of a degassed 2:1 mixture of 1,4-dioxane and water. Degassing is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

-

Reaction Execution: Seal the vial securely and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15-20 minutes with continuous stirring.

-

Work-up and Extraction: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with additional ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

Table 2: Expected Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Absorption | Rationale |

| ¹H NMR | Aromatic-H (phenyl) | δ 7.2-8.0 ppm | Protons on the bromophenyl ring will appear as multiplets in the typical aromatic region.[7] |

| Pyrimidine-H | δ ~6.5-7.0 ppm | The single proton on the pyrimidine ring. | |

| Amine-H (NH₂) | δ ~5.0-6.0 ppm (broad) | A broad singlet due to proton exchange and hydrogen bonding; its position is concentration-dependent.[8] | |

| Methyl-H (CH₃) | δ ~2.4-2.6 ppm | A sharp singlet for the three equivalent methyl protons.[9] | |

| ¹³C NMR | Aromatic/Pyrimidine-C | δ 110-170 ppm | Multiple signals corresponding to the carbon atoms of the two aromatic rings.[7][10] |

| C-Br | δ ~122 ppm | The carbon directly attached to the bromine atom is expected in this region.[7] | |

| Methyl-C | δ ~20-25 ppm | A signal for the methyl carbon. | |

| FT-IR | N-H Stretch (amine) | 3300-3500 cm⁻¹ (two bands) | Asymmetric and symmetric stretching modes are characteristic of primary amines.[8][9] |

| C=N, C=C Stretch | 1550-1650 cm⁻¹ | Stretching vibrations from the pyrimidine and phenyl rings. | |

| C-Br Stretch | 500-600 cm⁻¹ | Characteristic absorption for the carbon-bromine bond. | |

| Mass Spec (ESI) | Molecular Ion Peak | [M+H]⁺ at m/z ~264/266 | The characteristic isotopic pattern of bromine (¹:¹ ratio for ⁷⁹Br and ⁸¹Br) will result in two major peaks separated by 2 m/z units. |

Potential Biological Activity and Therapeutic Applications

Substituted pyrimidines are a cornerstone of modern pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][11] The 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine scaffold is a promising candidate for drug development for several reasons:

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The aminopyrimidine core can form key hydrogen bonds within the kinase hinge region. Molecular docking studies on similar compounds have shown potent interactions with targets like CDK8.[12]

-

Antimicrobial Activity: The pyrimidine scaffold has been successfully incorporated into various antibacterial and antifungal agents.[12][13] The title compound could be screened against a panel of clinically relevant pathogens.

-

Scaffold for Further Derivatization: The bromine atom on the phenyl ring is a versatile functional group for introducing further diversity. It can readily participate in additional cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Caption: Potential mechanism of action via competitive kinase inhibition.

Conclusion

6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a synthetically accessible and highly versatile chemical entity. Its structure combines the biologically privileged aminopyrimidine scaffold with a functionalized phenyl ring, offering significant opportunities for drug discovery and development. The robust synthetic protocol and clear characterization roadmap provided in this guide empower researchers to efficiently produce and validate this compound. Its potential as a kinase inhibitor and antimicrobial agent, coupled with the potential for further chemical modification, marks it as a valuable asset for any medicinal chemistry program.

References

-

Lan, P., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available from: [Link]

-

Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available from: [Link]

-

ResearchGate. Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... Available from: [Link]

-

Gouda, M. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. PubMed. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

ChemRadar. 6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-amine CAS#934330-71-9. Available from: [Link]

-

Molport. 4-(3-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Available from: [Link]

-

PubChem. 4-N-(3-bromophenyl)-4-N-methyl-6-[(2-methylphenyl)methyl]-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine. Available from: [Link]

-

ISCA. Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. Available from: [Link]

-

Molport. 4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. Available from: [Link]

-

PubChem. 4-[(3-Bromophenyl)amino]-6-[N-(2-hydroxyethyl)-N-methylamino]pyrido[3,4-d]pyrimidine. Available from: [Link]

-

lookchem. Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. Available from: [Link]

-

Kumar, R., et al. (2018). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. PubMed. Available from: [Link]

-

Molport. 4-(4-bromophenyl)-6-(4-methylphenyl)pyrimidin-2-amine. Available from: [Link]

-

Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid as a novel and selective aurora A kinase inhibitory lead with apoptosis properties: design, synthesis, in vitro and in silico biological evaluation. University of Strathclyde. Available from: [Link]

-

Ali, S., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available from: [Link]

-

HETEROCYCLES. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]

-

Liu, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Available from: [Link]

-

MDPI. (2021). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

-

ResearchGate. (2025). N-[(1E)-(3-Bromophenyl)methylene]-N-(2-piperidin-1-ylethyl)amine. Available from: [Link]

-

Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Available from: [Link]

-

Silva, A. M. S., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. evitachem.com [evitachem.com]

- 3. Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE | lookchem [lookchem.com]

- 4. Page loading... [guidechem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 11. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Molecular Characterization and Mass Spectrometry Workflows for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in Drug Discovery

Executive Summary

In contemporary medicinal chemistry, functionalized pyrimidines serve as privileged scaffolds, frequently deployed as hinge-binding motifs in the development of targeted kinase inhibitors (e.g., targeting EGFR or Src kinases)[1]. 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a highly specific building block within this chemical space[2]. The 3-bromophenyl moiety not only probes deep hydrophobic pockets within target proteins but also provides a distinct analytical "barcode" during structural characterization. This whitepaper provides an in-depth technical guide on the molecular weight, exact mass, and high-resolution mass spectrometry (HRMS) workflows required to unambiguously characterize this compound.

Chemical Identity & Theoretical Mass Calculations

Before initiating any analytical workflow, it is critical to establish the precise theoretical mass parameters of the target analyte. The distinction between average molecular weight and monoisotopic exact mass dictates the choice of instrumentation and data interpretation strategies[3].

| Property | Value | Causality / Significance |

| Chemical Name | 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | Target analyte[2]. |

| Molecular Formula | C₁₁H₁₀BrN₃ | Defines the elemental composition and theoretical isotopic distribution. |

| Molecular Weight (Average) | 264.12 g/mol | Calculated using the natural abundance-weighted average of all isotopes. Used for bulk stoichiometric calculations (e.g., molarity)[4]. |

| Monoisotopic Exact Mass | 263.00581 g/mol | Calculated using only the principal (most abundant) isotope of each element (¹²C, ¹H, ¹⁴N, ⁷⁹Br). Critical for HRMS identification[5][6]. |

| Theoretical [M+H]⁺ (⁷⁹Br) | m/z 264.0131 | The primary target ion in positive-mode Electrospray Ionization (ESI+). |

| Theoretical [M+H]⁺ (⁸¹Br) | m/z 266.0111 | The secondary diagnostic ion, validating the presence of Bromine. |

Mass Spectrometry Fundamentals: Exact Mass vs. Molecular Weight

A common pitfall in early-stage drug development is conflating molecular weight with exact mass. Mass spectrometers do not measure the "average" weight of a bulk sample; they measure the mass-to-charge ratio (m/z) of individual discrete ions[3].

Because elements like carbon and bromine exist as mixtures of isotopes, a mass spectrometer detects a cluster of peaks rather than a single mass. The monoisotopic mass is the exact mass of the molecule composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ⁷⁹Br)[6]. High-resolution instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure this exact mass to within parts-per-million (ppm) accuracy, allowing researchers to calculate the specific molecular formula and differentiate the target from isobaric impurities (molecules with the same nominal mass but different exact masses)[3].

The Bromine Isotopic Signature: A Self-Validating Diagnostic Tool

The presence of the bromine atom in 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine provides a built-in, self-validating system for mass spectrometry. In nature, bromine exists as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%) [7].

Because these isotopes exist in a nearly 1:1 ratio, any ion containing a single bromine atom will exhibit a distinct "doublet" peak pattern in the mass spectrum, separated by approximately 2 Daltons (the M and M+2 peaks)[7]. If a detected feature at m/z 264.0131 lacks a corresponding peak of nearly equal intensity at m/z 266.0111, the feature can be definitively ruled out as the brominated target.

Diagnostic mass spectrometry isotopic splitting pattern for monobrominated compounds.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure scientific integrity and trustworthiness, the following step-by-step LC-HRMS protocol is designed to be a self-validating workflow for the exact mass determination of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.

Step 1: Sample Preparation

-

Procedure: Dissolve the compound in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a final working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The 1 µg/mL concentration prevents detector saturation and ion suppression. Formic acid acts as a proton source, pre-ionizing the basic pyrimidine amine in solution to maximize sensitivity.

Step 2: Chromatographic Separation (UHPLC)

-

Procedure: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

-

Causality: UHPLC separates the target compound from matrix components and potential isobaric interferences, ensuring that the mass spectrometer analyzes a pure peak, thereby reducing background noise.

Step 3: Electrospray Ionization (ESI+)

-

Procedure: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

-

Causality: The basic nitrogen atoms on the pyrimidine ring readily accept a proton (H⁺). Positive ESI efficiently transfers these solution-phase [M+H]⁺ ions into the gas phase.

Step 4: Q-TOF Mass Analysis & Lock Mass Calibration

-

Procedure: Acquire data in full-scan mode (m/z 100–1000) using a Quadrupole Time-of-Flight (Q-TOF) analyzer. Continuously infuse an internal reference standard (e.g., Leucine Enkephalin, exact mass m/z 556.2771) via a secondary reference spray.

-

Causality: The internal reference standard acts as a "lock mass." The instrument continuously corrects its mass axis against this known standard, guaranteeing mass accuracy to within < 5 ppm. This self-validating step is mandatory for claiming exact mass confirmation.

Step 5: Data Processing & Isotopic Validation

-

Procedure: Extract the ion chromatograms for m/z 264.0131 and m/z 266.0111 using a narrow mass window (e.g., ± 5 ppm). Calculate the mass error (Δ ppm) between the observed and theoretical masses. Verify that the intensity ratio of the 264/266 peaks is approximately 1:1.

-

Causality: A mass error of < 5 ppm confirms the elemental composition (C₁₁H₁₁BrN₃⁺), while the 1:1 isotopic ratio independently verifies the presence of the bromine atom[6][7].

Step-by-step LC-HRMS workflow for the characterization of brominated pyrimidine derivatives.

Conclusion

The unambiguous characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine relies on the precise understanding of its exact mass (263.00581 g/mol ) rather than its average molecular weight. By leveraging high-resolution mass spectrometry combined with the diagnostic 1:1 isotopic signature of bromine, researchers can establish a self-validating analytical workflow. This ensures rigorous structural confirmation, which is a non-negotiable prerequisite for advancing pyrimidine-based scaffolds through the drug discovery pipeline.

References

- 2229649-43-6_CAS号:2229649-43-6_3-(5-chloro-1,3-dimethyl-1H ... chemsrc.com

- 913322-70-0, 4-(4-BROMOPHENYL)-5 ... - Echemi echemi.com

- 1041542-35-1, 5-Bromo-N-(2-pyridinylmethyl)-2-pyridinamine Formula - ECHEMI echemi.com

- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel

- Does my unknown structure contain Bromine? - ACD/Labs acdlabs.com

- Chapter 1 – HRMS: Fundamentals and Basic Concepts algimed.com

- 6.6: Exact Mass - Chemistry LibreTexts libretexts.org

Sources

- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2229649-43-6_CAS号:2229649-43-6_3-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol - 化源网 [chemsrc.com]

- 3. algimed.com [algimed.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

binding affinity of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in kinase assays

An In-depth Technical Guide to Determining the Kinase Binding Affinity of Novel Pyrimidine-Based Inhibitors

For: Researchers, scientists, and drug development professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its versatile role in the development of potent kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies required to characterize the binding affinity of novel pyrimidine-based compounds, using the hypothetical lead molecule, 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine , as a central case study. While specific binding data for this exact molecule is not publicly available, this document serves as an authoritative guide for researchers on how to approach the biochemical characterization of such a compound. We will delve into the rationale behind assay selection, provide detailed, field-proven experimental protocols, and discuss the critical importance of kinase selectivity profiling in the context of drug development.

Introduction: The Rationale for Kinase Inhibition and the Promise of the Pyrimidine Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[3] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized modern medicine. The pyrimidine core, due to its structural resemblance to the adenine base of ATP, is an exceptionally effective scaffold for designing competitive kinase inhibitors.[2] Strategic modifications to the pyrimidine ring at positions 2, 4, and 6 can lead to significant gains in potency and selectivity.[2]

When a novel compound like 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is synthesized, a rigorous biochemical evaluation is the critical next step. This process is not merely about confirming activity; it is about quantifying it with precision. The primary goals are to determine:

-

Potency: How much of the compound is required to inhibit the kinase? This is typically expressed as an IC₅₀ (half-maximal inhibitory concentration) or a Kᵢ (inhibition constant).

-

Selectivity: Which kinases does the compound inhibit? A highly selective inhibitor hits its intended target with minimal off-target effects, which is crucial for minimizing potential toxicity.[1][2]

-

Mechanism of Action: How does the compound inhibit the kinase? Most pyrimidine derivatives are ATP-competitive, meaning they compete with ATP for binding to the active site.[2]

This guide will walk through the essential workflows to answer these questions, providing both the "how" and the "why" behind each experimental choice.

Foundational Strategy: Selecting the Appropriate Kinase Assay

The first major decision in characterizing an inhibitor is choosing the right assay format. Kinase assays can be broadly divided into two categories: activity assays , which measure the product of the enzymatic reaction (substrate phosphorylation), and binding assays , which directly measure the interaction between the inhibitor and the kinase protein.[4]

Overview of Common Assay Platforms

-

Radiometric Assays ([³²P] or [³³P]): Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate from ATP to a substrate.[5][6] They are highly sensitive, robust, and less prone to compound interference, but require specialized handling of radioactive materials.[1][7]

-

Fluorescence-Based Assays: These methods offer non-radioactive, homogeneous ("mix-and-read") formats suitable for high-throughput screening (HTS).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique measures the energy transfer between a donor fluorophore (often a lanthanide) on a phospho-specific antibody and an acceptor fluorophore on the substrate.[8][9] Phosphorylation brings the two into proximity, generating a FRET signal.[8]

-

Fluorescence Polarization (FP): This assay relies on the change in the rotational speed of a small fluorescently-labeled peptide substrate upon phosphorylation and binding to a large antibody.[4]

-

-

Luminescence-Based Assays: These assays, such as ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted back to ATP, which then drives a luciferase-luciferin reaction, producing a light signal proportional to kinase activity.

Decision-Making Workflow for Assay Selection

The choice of assay depends on the stage of research, available instrumentation, and the specific questions being asked.

Caption: Logical workflow for selecting a kinase assay format.

In-Depth Experimental Protocols

To ensure robust and reproducible data, meticulous execution of validated protocols is essential. Below are two detailed protocols for determining inhibitor potency: the gold-standard radiometric assay and a modern TR-FRET assay.

Protocol 1: Radiometric [γ-³²P]ATP Filter-Binding Assay

This method directly quantifies the incorporation of radiolabeled phosphate into a substrate and remains a benchmark for accuracy.[5][6]

Principle: The kinase transfers the terminal phosphate (γ) from [γ-³²P]ATP to a peptide or protein substrate. The reaction is stopped, and the mixture is spotted onto a phosphocellulose paper filter, which binds the charged, phosphorylated substrate. Unreacted [γ-³²P]ATP is washed away, and the radioactivity remaining on the filter is measured by a scintillation counter.[6]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Buffer (1X): Prepare a buffer appropriate for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The exact components are kinase-specific and must be optimized.

-

ATP Mix: Prepare a stock of "cold" (non-radioactive) ATP. For the final reaction, dilute it in water and add [γ-³²P]ATP to a final specific activity of ~500 cpm/pmol. The final ATP concentration should be at or near the Kₘ of the kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[10]

-

Substrate Solution: Dissolve the peptide or protein substrate in Kinase Buffer to a working concentration (typically 2-5x its Kₘ value).

-

Inhibitor Dilutions: Create a serial dilution series of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (e.g., from 100 µM to 1 nM) in Kinase Buffer with a constant final percentage of DMSO (e.g., 1%).

-

-

Kinase Reaction:

-

Set up reactions in a 96-well plate on ice. To each well, add:

-

10 µL of inhibitor dilution (or DMSO vehicle for 0% inhibition control).

-

20 µL of Substrate Solution.

-

10 µL of kinase diluted in Kinase Buffer.

-

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.[11]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding 10 µL of the ATP Mix to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 20-60 minutes). This time should be within the linear range of the reaction, which must be determined in preliminary enzyme titration experiments.[10]

-

-

Stopping and Spotting:

-

Terminate the reaction by adding 50 µL of 0.75% phosphoric acid.

-

Spot 85 µL from each well onto a corresponding square of a P81 phosphocellulose filter mat.

-

-

Washing and Detection:

-

Wash the filter mat 3-4 times for 5 minutes each in a bath of 0.75% phosphoric acid to remove unreacted [γ-³²P]ATP.

-

Perform a final wash with ethanol and let the mat air dry completely.[6]

-

Quantify the radioactivity for each spot using a scintillation counter.

-

Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This homogeneous assay is highly amenable to automation and high-throughput screening.[12][13]

Principle: A kinase phosphorylates a biotinylated peptide substrate. A europium (Eu³⁺)-labeled anti-phospho-specific antibody (donor) and streptavidin-conjugated acceptor fluorophore are added. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the europium donor leads to energy transfer and emission from the acceptor, a signal that is measured after a time delay to reduce background fluorescence.[8][14]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: As described in the radiometric protocol.

-

ATP Solution: Prepare a 2X working solution of non-radioactive ATP in Assay Buffer.

-

Kinase/Substrate Mix: Prepare a 2X working solution containing the kinase and its biotinylated peptide substrate in Assay Buffer. Optimal concentrations must be determined empirically.

-

Inhibitor Dilutions: Prepare a 4X serial dilution of the test compound in Assay Buffer with a constant final DMSO concentration.

-

Detection Mix: Prepare a solution containing the Eu³⁺-labeled antibody and the streptavidin-acceptor in TR-FRET dilution buffer (often containing EDTA to stop the reaction).

-

-

Assay Reaction (384-well format):

-

Add 5 µL of the 4X inhibitor dilution to the assay plate wells.

-

Add 10 µL of the 2X Kinase/Substrate Mix.

-

Initiate the reaction by adding 5 µL of the 2X ATP Solution.[12]

-

Incubate at room temperature for 60-90 minutes, protected from light.

-

-

Detection:

-

Data Analysis:

-

The primary output is a ratio of the acceptor emission to the donor emission. This ratiometric measurement corrects for well-to-well variations.[14]

-

Plot the emission ratio against the inhibitor concentration to generate an IC₅₀ curve.

-

Data Interpretation: From Raw Counts to Actionable Insights

IC₅₀ Determination

Regardless of the assay format, the goal is to generate a dose-response curve. The raw data (e.g., CPM from a radiometric assay or the emission ratio from TR-FRET) is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is then fitted to the data using non-linear regression to determine the IC₅₀ value.

Illustrative Data: The Profile of a Close Structural Analog

To provide context, we can look at data for compounds structurally related to our pyrimidine of interest. For instance, 4-(3-bromophenylamino)quinazolines are a well-studied class of inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and related kinases.[15][16]

| Kinase Target | IC₅₀ (nM) | Assay Type | Reference |

| EGFR | 0.5 - 10 | Enzyme Assay | [15] |

| HER-2 (ErbB2) | 128 | Enzyme Assay | [16] |

| CDK2 | >10,000 | Enzyme Assay | [16] |

| VEGFR2 | >10,000 | Enzyme Assay | [16] |

| This data is for illustrative purposes based on published results for 4-(3-bromophenylamino)quinazoline derivatives and may not reflect the actual performance of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. |

The Critical Step: Kinase Selectivity Profiling

A potent IC₅₀ against a single target is only the beginning. Most kinase inhibitors targeting the ATP pocket may cross-react with other kinases.[17] Comprehensive selectivity profiling is essential to understand the full biological activity of a compound and to anticipate potential off-target toxicities.[1][2] This is typically achieved by screening the compound against a large panel of diverse kinases (e.g., the KinomeScan™ or a similar service).

The general workflow for inhibitor characterization follows a tiered approach:

Caption: Tiered workflow for kinase inhibitor characterization.

Biological Context: The EGFR Signaling Pathway

To appreciate the therapeutic rationale, it is vital to understand the biological context. Pyrimidine and quinazoline inhibitors often target receptor tyrosine kinases like EGFR.[15] The EGFR pathway is a critical driver of cell proliferation and survival, and its hyperactivation is a key factor in many cancers.[18][19]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Assay of protein kinases using radiolabeled ATP: a protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 8. sinobiological.com [sinobiological.com]

- 9. dcreport.org [dcreport.org]

- 10. bellbrooklabs.com [bellbrooklabs.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. carnabio.com [carnabio.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. creative-diagnostics.com [creative-diagnostics.com]

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Abstract

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a cornerstone of modern drug discovery, enabling researchers to prioritize candidates with favorable pharmacokinetic profiles and mitigate the risk of late-stage attrition.[1][2] This guide provides a comprehensive technical framework for the in vitro pharmacokinetic profiling of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a novel small molecule with therapeutic potential. We will delve into the core principles and detailed methodologies for a suite of essential in vitro assays, including the determination of physicochemical properties, metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability. The causality behind experimental choices, self-validating protocols, and the interpretation of resulting data will be discussed in detail, providing researchers, scientists, and drug development professionals with the necessary tools to conduct a thorough in vitro ADME assessment.

Introduction: The Imperative of Early ADME Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is long and fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic (PK) properties.[3] In vitro ADME studies are pivotal in the early stages of this process, offering a rapid and cost-effective means to evaluate a compound's potential behavior in a biological system.[4][5] By identifying potential liabilities such as poor absorption, rapid metabolism, or significant drug-drug interaction potential early on, medicinal chemists can make informed decisions to optimize molecular structures and select the most promising candidates for further development.[1][6] This guide focuses on establishing a robust in vitro pharmacokinetic profile for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.

Compound of Interest: 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative. While specific public data on this exact molecule is limited, its structural motifs are common in medicinal chemistry.

Foundational Physicochemical Properties

A molecule's inherent physical and chemical characteristics are fundamental determinants of its pharmacokinetic behavior.[3][7] Therefore, the initial step in our profiling cascade is the experimental determination of key physicochemical parameters.

Solubility

Aqueous solubility is a critical factor for oral absorption. Poorly soluble compounds may exhibit low bioavailability.

-

Kinetic and Thermodynamic Solubility: It is crucial to assess both kinetic and thermodynamic solubility to understand a compound's dissolution behavior under different conditions.

Lipophilicity (LogP/LogD)

Lipophilicity, the measure of a compound's partitioning between a lipid and an aqueous phase, significantly influences its absorption, distribution, and potential for toxicity.[8]

-

LogP (Partition Coefficient): This measures the lipophilicity of the neutral form of the molecule.

-

LogD (Distribution Coefficient): This is the measure of lipophilicity at a specific pH, accounting for both ionized and non-ionized forms. Given that many drugs are ionizable, LogD at physiological pH (7.4) is a more relevant parameter.

pKa

The acid dissociation constant (pKa) determines the extent of a compound's ionization at a given pH. This influences its solubility, permeability, and binding to plasma proteins.[9]

Table 1: Predicted and Experimental Physicochemical Properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

| Property | Predicted/Experimental Value | Significance |

| Molecular Weight | ~264.12 g/mol | Adherence to Lipinski's Rule of Five |

| LogP | (Predicted) | Influences membrane permeability and potential for toxicity |

| LogD at pH 7.4 | (Experimental) | Key determinant of in vivo behavior |

| pKa | (Experimental) | Governs ionization state and subsequent properties |

| Aqueous Solubility | (Experimental) | Critical for oral absorption |

In Vitro Metabolism

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role in the clearance of many drugs.[10]

Metabolic Stability in Liver Microsomes

This assay provides an initial assessment of a compound's susceptibility to Phase I metabolism.[11]

-

Rationale: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes. By incubating the test compound with liver microsomes and the necessary cofactor (NADPH), we can measure the rate of its disappearance over time.[10][11]

Experimental Protocol: Metabolic Stability

-

Preparation: Prepare a working solution of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in a suitable solvent (e.g., DMSO).

-

Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).[12]

-

Initiation: Pre-incubate the mixture at 37°C, then initiate the reaction by adding a pre-warmed NADPH solution (1 mM).[12] A parallel incubation without NADPH serves as a negative control.[11]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The natural logarithm of the percent remaining is plotted against time to determine the half-life (t½) and intrinsic clearance (Clint).[11]

Table 2: Example Metabolic Stability Data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

| Species | t½ (min) | Clint (µL/min/mg protein) | Classification |

| Human | |||

| Rat | |||

| Mouse |

Cytochrome P450 Inhibition

Assessing a compound's potential to inhibit CYP enzymes is critical for predicting drug-drug interactions (DDIs).[14]

-

Rationale: Co-administration of a drug that inhibits a specific CYP isoform can lead to decreased metabolism of another drug cleared by the same enzyme, potentially resulting in toxic plasma concentrations.[15] Regulatory agencies like the FDA and EMA recommend evaluating the inhibitory potential against key CYP isoforms.[16]

Experimental Protocol: CYP Inhibition (IC50 Determination)

-

Incubation Mixture: In a 96-well plate, combine human liver microsomes, a specific CYP isoform probe substrate, and varying concentrations of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.[15]

-

Initiation: Pre-incubate at 37°C, then initiate the reaction by adding NADPH.

-

Incubation: Incubate for a specific time at 37°C.

-

Quenching: Stop the reaction with a cold organic solvent containing an internal standard.

-

Analysis: Analyze the formation of the probe substrate's metabolite by LC-MS/MS.

-

Data Analysis: The rate of metabolite formation is compared to a vehicle control. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined by plotting the percent inhibition against the log of the inhibitor concentration.[15]

Table 3: Example CYP Inhibition Data for 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

| CYP Isoform | IC50 (µM) | Potential for DDI |

| CYP1A2 | ||

| CYP2C9 | ||

| CYP2C19 | ||

| CYP2D6 | ||

| CYP3A4 |

In Vitro Distribution

Plasma Protein Binding (PPB)

Only the unbound fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[17][18]

-

Rationale: High plasma protein binding can limit the free drug concentration at the target site and affect its clearance. Equilibrium dialysis is a widely accepted method for determining the extent of plasma protein binding.[17]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

-

Device Setup: Utilize a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.[17]

-

Sample Preparation: Add plasma spiked with 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine to one chamber and phosphate-buffered saline (PBS) to the other.[17]

-

Incubation: Incubate the device at 37°C for a sufficient time (e.g., 4 hours) to reach equilibrium.[17][18]

-

Sampling: After incubation, take samples from both the plasma and buffer chambers.

-

Analysis: Determine the concentration of the test compound in both chambers by LC-MS/MS.

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 4: Example Plasma Protein Binding Data

| Species | Fraction Unbound (fu) | % Bound |

| Human | ||

| Rat |

In Vitro Absorption

Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model to predict intestinal drug absorption.[19][20]

-

Rationale: When cultured on a semi-permeable membrane, Caco-2 cells differentiate to form a monolayer with tight junctions and express various transporters, mimicking the intestinal epithelial barrier.[19] This assay measures the bidirectional transport of a compound across the cell monolayer.

Experimental Protocol: Caco-2 Permeability

-

Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[21] The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[21][22]

-

Transport Study:

-

Apical to Basolateral (A to B): Add the test compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption from the gut into the bloodstream.[19]

-

Basolateral to Apical (B to A): Add the test compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This helps identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[19]

-

-

Analysis: Quantify the compound concentration in the receiver compartment at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B to A / Papp A to B) is also determined. An efflux ratio greater than 2 suggests the involvement of active efflux.[19]

Table 5: Example Caco-2 Permeability Data

| Parameter | Value | Classification |

| Papp (A to B) (10⁻⁶ cm/s) | Low / Moderate / High | |

| Papp (B to A) (10⁻⁶ cm/s) | ||

| Efflux Ratio | Substrate of efflux transporters? (Yes/No) |

P-glycoprotein (P-gp) Substrate Assessment

P-glycoprotein is a key efflux transporter that can limit the oral absorption and brain penetration of drugs.[23][24]

-

Rationale: If the Caco-2 assay suggests active efflux, further investigation using a cell line overexpressing P-gp, such as MDR1-MDCK cells, can confirm if the compound is a P-gp substrate.[24] The assay is conducted similarly to the Caco-2 permeability assay, often including a known P-gp inhibitor to confirm the transporter's involvement.[23][24]

Synthesis and Interpretation of the In Vitro Profile

The collective data from these assays provides a comprehensive in vitro pharmacokinetic profile of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine.

-

High metabolic stability in human liver microsomes suggests a potentially longer in vivo half-life.

-

Low to no inhibition of major CYP isoforms indicates a lower risk of clinical drug-drug interactions.

-

Moderate to high plasma protein binding will need to be considered when interpreting in vivo efficacy and clearance.

-

High Caco-2 permeability and a low efflux ratio are indicative of good oral absorption potential.

This integrated understanding allows for a more informed decision on whether to advance 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine to in vivo pharmacokinetic studies.

Conclusion

A thorough in vitro pharmacokinetic profiling is an indispensable component of modern drug discovery.[2] The methodologies outlined in this guide provide a robust framework for evaluating the ADME properties of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. By systematically assessing its physicochemical characteristics, metabolic fate, distribution properties, and permeability, researchers can gain critical insights to guide the optimization and selection of this promising compound for further development.

References

-

Selvita. In Vitro ADME. [Link]

-

CD ComputaBio. Physicochemical Properties Prediction Service. [Link]

- Caco2 assay protocol.

-

Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]

-

BioDuro. In Vitro ADME. [Link]

-

BioDuro. ADME Caco-2 Permeability Assay. [Link]

-

Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

-

Nuvisan. Optimise ADME properties: In vitro DMPK solutions for drug discovery. [Link]

-

TDEC. Physicochemical Properties. [Link]

-

PharmaLegacy. In Vitro ADME Studies. [Link]

-

Creative Bioarray. Caco-2 Permeability Assay Protocol. [Link]

-

Evotec. CYP Inhibition Assay (Ki). [Link]

-

Hughes, J. D., et al. (2019). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry, 62(21), 9584–9597. [Link]

-

Nassar, A. F., et al. (2009). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 14(9), 1085–1092. [Link]

-

PubMed. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. [Link]

-

MDPI. A Graph-Theoretical and Machine Learning Approach for Predicting Physicochemical Properties of Anti-Cancer Drugs. [Link]

-

Mercell. metabolic stability in liver microsomes. [Link]

-

JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

-

BioDuro. ADME Microsomal Stability Assay. [Link]

-

Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

-

PubMed. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells. [Link]

- In vitro drug metabolism: for the selection of your lead compounds.

-

ACS Publications. Development of Simplified in Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein. [Link]

-

Pauli-Magnus, C., et al. (2009). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 37(6), 1267–1276. [Link]

-

Evotec. P-glycoprotein (P-gp) Substrate Identification. [Link]

-

LookChem. Cas 792942-45-1,4-(4-BROMOPHENYL)-6-METHYLPYRIMIDIN-2-AMINE. [Link]

-

Bencze, M., et al. (2022). Evaluation of In Vitro Distribution and Plasma Protein Binding of Selected Antiviral Drugs (Favipiravir, Molnupiravir and Imatinib) against SARS-CoV-2. International Journal of Molecular Sciences, 23(15), 8196. [Link]

-

Ingenta Connect. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Couple. [Link]

-

PubMed. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. [Link]

-

Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

-

Domainex. Plasma Protein Binding Assay. [Link]

-

Bentham Science. Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. [Link]

-

Charnwood Discovery. Plasma Protein Binding - In Vitro Assay. [Link]

-

ResearchGate. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools. [Link]

-

MolPort. 4-(4-bromophenyl)-6-(3-methylphenyl)pyrimidin-2-amine. [Link]

-

Pharmaron. In Vitro ADMET Services For Drug Discovery. [Link]

-

IQVIA. ADME Assays & Metabolite Profiling and Identification Services. [Link]

-

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

-

Journal of Applied Pharmaceutical Science. Spectrophotometric Determination of pKa and Log P of Risperidone. [Link]

-

PLOS Biology. A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. [Link]

-

PubChem. 4-[(3-Bromophenyl)amino]-6-[N-(2-hydroxyethyl)-N-methylamino]pyrido[3,4-d]pyrimidine. [Link]

-

ChemRadar. FCMD | Food Contact Materials Regulations Database. [Link]

- In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor.

Sources

- 1. selvita.com [selvita.com]

- 2. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 3. Physicochemical Properties Prediction Service - CD ComputaBio [computabio.com]

- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 6. Optimise ADME properties: In vitro DMPK solutions for drug discovery [nuvisan.com]

- 7. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mttlab.eu [mttlab.eu]

- 11. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. beckman.com [beckman.com]

- 13. mercell.com [mercell.com]

- 14. Reversible Inhibition vs. Time-dependent Inhibition: 4 Assays for In Vitro CYP Inhibition Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 15. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. enamine.net [enamine.net]

- 17. Plasma Protein Binding Assay | Domainex [domainex.co.uk]

- 18. charnwooddiscovery.com [charnwooddiscovery.com]

- 19. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]

- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 21. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 23. Assessment of P-glycoprotein substrate and inhibition potential of test compounds in MDR1-transfected MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. P-gp Substrate Identification | Evotec [evotec.com]

An In-Depth Technical Guide to the Preliminary Toxicity Screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Introduction: De-risking a Novel Pyrimidine Derivative

In the landscape of modern drug discovery, the early identification of potential liabilities in a new chemical entity (NCE) is paramount to a successful and cost-effective development program. This guide provides a comprehensive framework for the preliminary toxicity screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, a novel pyrimidine derivative with therapeutic potential. The pyrimidine core is a well-established scaffold in medicinal chemistry; however, the specific substitution pattern of this compound necessitates a thorough, front-loaded toxicological assessment.

The objective of this preliminary screening is not to provide a definitive safety profile, but rather to "fail fast and fail cheap" by identifying any major toxicological red flags that would preclude further investment in the compound's development.[1][2] By employing a tiered approach of in silico, in vitro cytotoxicity, and in vitro genotoxicity assays, we can build a foundational understanding of the compound's potential risks and guide subsequent, more extensive preclinical safety evaluations.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a scientifically rigorous and logically sound preliminary toxicity assessment.

I. In Silico Toxicity Prediction: The First Line of Inquiry

Before committing to resource-intensive wet lab experiments, a preliminary assessment using computational toxicology models is a prudent first step.[5][6][7] These models leverage vast databases of known chemical structures and their associated toxicological data to predict the potential liabilities of a novel compound based on its structure.

For 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine, we would utilize a suite of Quantitative Structure-Activity Relationship (QSAR) and other machine learning-based models to predict a range of toxicological endpoints.[7][8]

Key Predicted Endpoints:

-

Mutagenicity: Prediction of potential for causing DNA mutations (Ames test outcome prediction).

-

Carcinogenicity: Prediction of tumorigenic potential.

-

Hepatotoxicity: Prediction of potential to cause liver injury.

-

Cardiotoxicity (hERG inhibition): Prediction of potential to block the hERG potassium channel, a key risk factor for cardiac arrhythmias.

-

Phospholipidosis: Prediction of the potential to induce the accumulation of phospholipids in cells.

-

Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.

Rationale for In Silico First Approach:

The primary advantage of in silico screening is its rapidity and low cost, allowing for the early prioritization or deprioritization of compounds.[5] A positive prediction in any of these areas does not definitively label the compound as toxic, but it does highlight specific areas of concern that should be investigated with priority in subsequent in vitro assays. For instance, a structural alert for mutagenicity would elevate the importance of the Ames test and in vitro micronucleus assay.

Visualization of the In Silico Assessment Workflow:

Caption: Workflow for in silico toxicity prediction of a novel compound.

II. In Vitro Cytotoxicity Assessment: Gauging the Impact on Cellular Health

The next tier of our investigation involves assessing the direct cytotoxic effects of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine on living cells.[2][9][10] These assays provide quantitative data on the concentrations at which the compound causes cell death or inhibits proliferation. It is standard practice to perform these assays on at least two distinct cell lines, preferably one cancerous and one non-cancerous, to identify any potential for selective cytotoxicity. For this guide, we will consider the use of HepG2 (a human liver cancer cell line) and HEK293 (a human embryonic kidney cell line).

A. MTT Assay: A Measure of Metabolic Activity and Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11][12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[12][14] The amount of formazan produced is proportional to the number of living cells.[13][15]

-

Cell Seeding: Seed HepG2 and HEK293 cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[11]

-

Compound Treatment: Prepare a series of dilutions of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine in cell culture medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent effects.

-

MTT Addition: After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[12][14]

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 (the concentration of compound that inhibits 50% of cell viability).

B. LDH Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon membrane damage, a hallmark of necrosis.[16] This assay is often used in parallel with the MTT assay to differentiate between cytotoxic and cytostatic effects.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.[17] This mixture typically contains lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 20-30 minutes), protected from light.[17]

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.

-

Data Analysis: Determine the amount of LDH release for each concentration and express it as a percentage of the maximum LDH release control (cells lysed with a detergent). Plot the data to determine the EC50 (the concentration of compound that causes 50% of maximum LDH release).

Data Presentation: Cytotoxicity Screening Results

| Compound | Cell Line | Assay | Incubation Time | IC50 / EC50 (µM) [Hypothetical Data] |

| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HepG2 | MTT | 48 hours | 25.3 |

| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HEK293 | MTT | 48 hours | 78.1 |

| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HepG2 | LDH | 48 hours | > 100 |

| 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine | HEK293 | LDH | 48 hours | > 100 |

Interpretation of Hypothetical Data: The hypothetical data suggests that the compound reduces cell viability (as measured by metabolic activity in the MTT assay) with some selectivity for the HepG2 cancer cell line. The lack of significant LDH release at corresponding concentrations suggests that the primary effect might be cytostatic (inhibition of proliferation) or through an apoptotic mechanism rather than immediate necrotic cell death.

III. In Vitro Genotoxicity Assessment: Screening for DNA Damage

Genotoxicity testing is a critical component of preclinical safety assessment, as compounds that damage DNA can have mutagenic and/or carcinogenic potential.[18] The standard preliminary in vitro genotoxicity battery consists of a bacterial reverse mutation assay (Ames test) and an in vitro micronucleus assay.[3]

A. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[19][20] The assay utilizes several strains of Salmonella typhimurium that have mutations in the gene required to synthesize the amino acid histidine.[21] These strains cannot grow on a histidine-deficient medium. The test measures the ability of the compound to cause a reverse mutation (reversion) that restores the gene's function, allowing the bacteria to grow on the histidine-deficient medium.[20] The assay is conducted both with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[19]

-

Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).[21]

-

Metabolic Activation: Prepare the S9 mix if required for the experiment.

-

Exposure: In a test tube, mix the tester strain, the test compound at various concentrations, and either the S9 mix or a buffer.[19]

-

Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate (histidine-deficient).[19]

-

Incubation: Incubate the plates at 37°C for 48-72 hours.[21][22]

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the spontaneous reversion rate (negative control).

B. In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect compounds that cause chromosomal damage (clastogens) or interfere with the mitotic apparatus (aneugens).[1][23] Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.[24][25] The assay is typically performed in mammalian cells (e.g., CHO-K1 cells or human peripheral blood lymphocytes).

-

Cell Culture and Treatment: Culture the chosen mammalian cells and treat them with a range of concentrations of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, and for a longer period (e.g., 24 hours) without S9.[24]

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in the accumulation of binucleated cells.[23] This ensures that only cells that have undergone one cell division are scored.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., DAPI or Giemsa).[24][26]

-

Microscopic Analysis: Score the frequency of micronuclei in at least 2000 binucleated cells per concentration.[23]

-

Data Analysis: A compound is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.[24]

Visualization of the Overall Screening Workflow:

Caption: A tiered approach to preliminary toxicity screening.

IV. Conclusion and Next Steps

This in-depth technical guide outlines a robust and scientifically sound workflow for the preliminary toxicity screening of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine. By integrating in silico prediction with a well-chosen battery of in vitro cytotoxicity and genotoxicity assays, we can efficiently and cost-effectively generate the initial safety data required for informed decision-making in the drug discovery process.

A negative or clean profile in these preliminary assays would provide a strong rationale for advancing the compound to more comprehensive preclinical toxicology studies, including in vivo safety pharmacology, repeated-dose toxicity studies in two species, and a full battery of regulatory genotoxicity assays.[3][4] Conversely, the early identification of significant cytotoxic or genotoxic liabilities would enable the project team to either terminate the development of this specific compound or to guide the synthesis of analogues with an improved safety profile. This structured, evidence-based approach is fundamental to navigating the complexities of modern drug development and ultimately, to the successful delivery of safe and effective new medicines.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. clyte. Available from: [Link]

-

Lactate Dehydrogenase (LDH) Assay Protocol. OPS Diagnostics. Available from: [https://www.opsdiagnostics.com/notes/ran/LDH Assay Protocol.pdf]([Link] Assay Protocol.pdf)

-

In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology. Available from: [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available from: [Link]

-

Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

-

In Vitro Cytotoxicity Assay. Alfa Cytology. Available from: [Link]

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences. Available from: [Link]

-

Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. Available from: [Link]

-

The Ames Test. (Source not further specified). Available from: [Link]

-

In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Xenometrix. Available from: [Link]

-

In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. PubMed. Available from: [Link]

-

Update on in vitro cytotoxicity assays for drug development. ResearchGate. Available from: [Link]

-

Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. The Biology Notes. Available from: [Link]

-

Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive. Available from: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. Available from: [Link]

-

Other Genetic Toxicology Assays. Inotiv. Available from: [Link]

-

Recommendations for the Conduction of Preclinical Toxicological Tests for new drugs or drug compounds. vivo Science GmbH. Available from: [Link]

-

In Vitro Genotoxicity Study. Creative Biolabs. Available from: [Link]

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. (Source not further specified). Available from: [https://www.bioo-scientific.com/Portals/0/Manuals/MaxDiscovery Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.pdf]([Link] Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual.pdf)

-

The Ames Test. (Source not further specified). Available from: [Link]

-

In Vitro Gene-Tox Services. Eurofins Discovery. Available from: [Link]

-

Automated Method To Perform The In Vitro Micronucleus Assay l Protocol Preview. JoVE. Available from: [Link]

-

LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega. Available from: [Link]

-

MolToxPred: small molecule toxicity prediction using machine learning approach. PubMed. Available from: [Link]

-

ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. Frontiers. Available from: [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) NOTE FOR GUIDANCE ON PRECLINICAL PHARMACOLOGICAL AND TOXICOLOGICAL TESTING OF VACCINES. (Source not further specified). Available from: [Link]

-

Preliminary safety evaluation of novel small molecule inhibitors of caspase-3. JOCPR. Available from: [Link]

-

Review of Software Tools for Toxicity Prediction. JRC Publications Repository. Available from: [Link]

-

IN-SILICO TOXICITY PREDICTION TOOLS: A REVIEW OF TECHNIQUES AND APPLICATIONS. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

-

In Silico Toxicity Prediction. PozeSCAF. Available from: [Link]

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs. Available from: [Link]

-

ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. EMA - European Union. Available from: [Link]

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Available from: [Link]

-

Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

Discovery of Novel Small-Molecule Compounds with Selective Cytotoxicity for Burkitt's Lymphoma Cells Using 3D Ligand-Based Virtual Screening. MDPI. Available from: [Link]

-

Discovery and preclinical evaluation of a novel class of small-molecule compounds in hormone-dependent and -independent cancer cell lines. AACR Journals. Available from: [Link]

-

GHS Classification Search. ChemRadar. Available from: [Link]

-

4-Aminodiphenyl - Hazardous Substance Fact Sheet. (Source not further specified). Available from: [Link]

-

SAFETY DATA SHEET AMINE 6 2,4-D HERBICIDE. Greenbook.net. Available from: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 3. vivoscience.de [vivoscience.de]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. MolToxPred: small molecule toxicity prediction using machine learning approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpsr.com [ijpsr.com]

- 7. pozescaf.com [pozescaf.com]

- 8. Frontiers | ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches [frontiersin.org]

- 9. kosheeka.com [kosheeka.com]

- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 11. clyte.tech [clyte.tech]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 18. In Vitro Genotoxicity Study - Creative Biolabs [creative-biolabs.com]

- 19. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 20. microbiologyinfo.com [microbiologyinfo.com]

- 21. archive.epa.gov [archive.epa.gov]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 24. criver.com [criver.com]

- 25. In Vitro Micronucleus Test (MNT; HCS CHO-K1) | Cyprotex | Evotec [evotec.com]

- 26. xenometrix.ch [xenometrix.ch]

Application Note: Synthesis and Characterization of 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Advanced Synthesis Protocol & Methodological Rationale.

Introduction and Strategic Rationale

The compound 6-(3-Bromophenyl)-2-methylpyrimidin-4-amine (CAS: 1247659-44-4) is a highly valuable heterocyclic building block utilized in modern drug discovery [3]. Structurally, it features a highly functionalized pyrimidine core that serves as a critical hinge-binding motif in various kinase inhibitors. Notably, derivatives of this scaffold have been extensively investigated as inhibitors of the inducible form of 6-phosphofructose-2-kinase (PFKFB3), a key metabolic enzyme targeted in oncology research [5].

Retrosynthetic Analysis & Route Selection

Traditionally, 4-aminopyrimidines are synthesized via a multi-step sequence involving the condensation of an amidine with a β -keto ester to form a pyrimidin-4-one, followed by chlorination (using hazardous reagents like POCl 3 ) and subsequent amination.

To optimize for atom economy, safety, and scalability , this protocol utilizes a direct cyclocondensation route. By reacting acetamidine hydrochloride directly with a β -ketonitrile (3-(3-bromophenyl)-3-oxopropanenitrile), the 4-amino group is installed in a single concerted step. This eliminates the need for halogenating agents and high-pressure ammonia reactors, representing a self-validating system of efficient synthetic design.

Workflow diagram illustrating the cyclocondensation route for the target pyrimidine.

Materials and Reagents